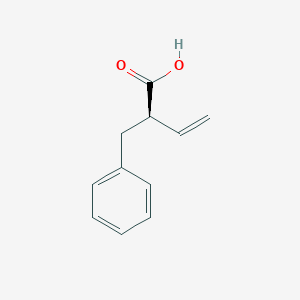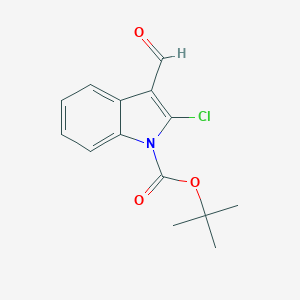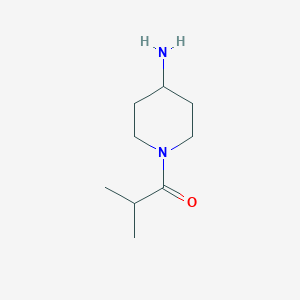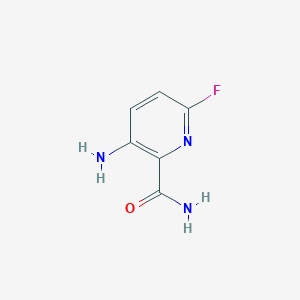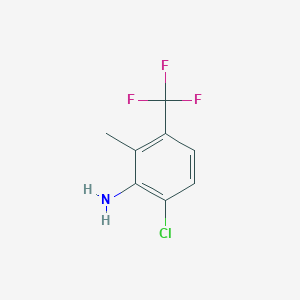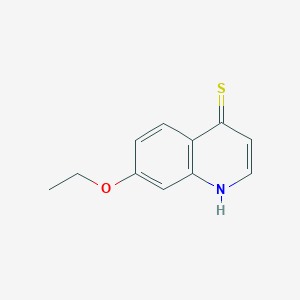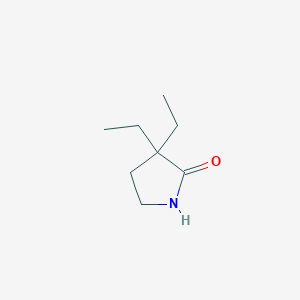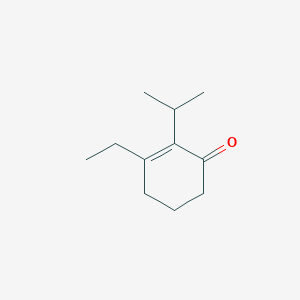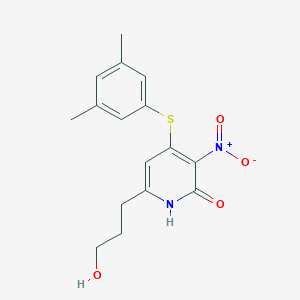
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester, also known as 8-thioxanthine, is a purine analog that has been extensively studied in scientific research. It is a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.
作用機序
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne reduces the production of uric acid, which can help to prevent gout attacks. In addition, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been shown to have antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to modulate the immune system, which can have potential therapeutic applications in autoimmune diseases and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne have been extensively studied. It has been shown to reduce the levels of uric acid in the blood, which can help to prevent gout attacks. In addition, it has been shown to have antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to modulate the immune system, which can have potential therapeutic applications in autoimmune diseases and cancer.
実験室実験の利点と制限
One of the main advantages of using Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne in lab experiments is its well-established synthesis method and its potency as an inhibitor of xanthine oxidase. However, one limitation is that it can be difficult to obtain pure Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne, as it can be prone to oxidation and degradation. In addition, it may have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Further research is needed to determine the mechanisms underlying this effect and to identify potential therapeutic applications. Another area of interest is its potential use in autoimmune diseases, as it has been shown to modulate the immune system. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne, including its metabolism, distribution, and excretion in the body.
合成法
The synthesis of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne involves the reaction of diethyl carbamodithioate with 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purine-8-carboxylic acid, followed by esterification with ethanol. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and is widely used in scientific research.
科学的研究の応用
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been studied as a potential treatment for gout, a condition caused by the accumulation of uric acid crystals in the joints. In addition, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
特性
CAS番号 |
180301-42-2 |
|---|---|
製品名 |
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester |
分子式 |
C13H19N5O2S2 |
分子量 |
341.5 g/mol |
IUPAC名 |
(1,3,7-trimethyl-2,6-dioxopurin-8-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H19N5O2S2/c1-6-18(7-2)13(21)22-11-14-9-8(15(11)3)10(19)17(5)12(20)16(9)4/h6-7H2,1-5H3 |
InChIキー |
WHYUBHKOVOCYJI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
正規SMILES |
CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
その他のCAS番号 |
180301-42-2 |
同義語 |
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-tri methyl-1H-purin-8-yl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



